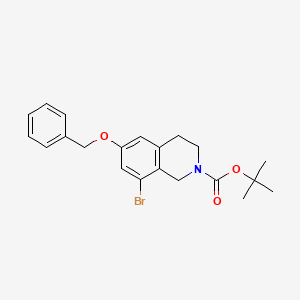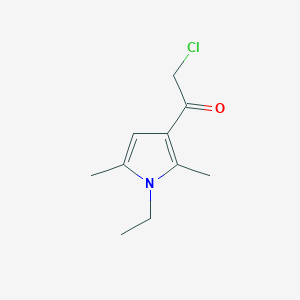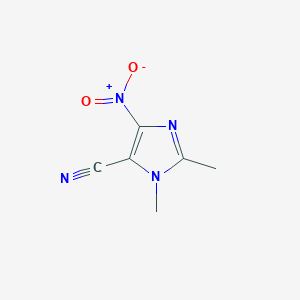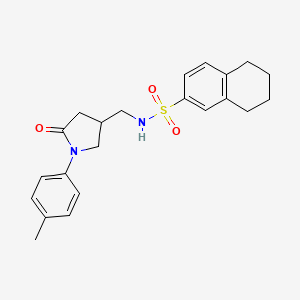![molecular formula C26H18N2O2S B2479928 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 446832-71-9](/img/structure/B2479928.png)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown great promise as a tool for investigating the biological mechanisms that underlie various diseases, including cancer and neurodegenerative disorders. In
Applications De Recherche Scientifique
Therapeutic Potential of Benzothiazoles
Benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, are recognized for their broad spectrum of pharmaceutical applications. These compounds exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Importantly, the structural simplicity of 2-arylbenzothiazoles presents them as promising antitumor agents. The versatility of benzothiazole derivatives as ligands for various biomolecules has attracted significant interest in medicinal chemistry for developing therapies, especially for cancer treatment. This emphasizes the growing importance of the benzothiazole nucleus in drug discovery, offering potential for the development of new chemical entities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Advances in Benzothiazole Conjugates as Chemotherapeutics
Recent research has focused on structural modifications of benzothiazole scaffolds and their conjugates as antitumor agents. These studies reveal the promising biological profile and synthetic accessibility of benzothiazole derivatives, highlighting their potential as chemotherapeutics. Despite the observed encouraging results in tumor response to these compounds in clinical studies, further characterization of their toxicity is necessary for their safe clinical use as cancer treatments. This underscores the need for ongoing drug combinations and development of new generation drugs based on benzothiazole conjugates (Ahmed et al., 2012).
Structural Activity Relationship of Benzothiazole Derivatives
The structural activity relationship (SAR) of benzothiazole derivatives indicates a wide range of pharmacological activities, including antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, and anticancer effects. The diverse biological activities associated with benzothiazole derivatives are largely due to substitutions at the C-2 carbon atom and C-6, highlighting the compound's significance in medicinal chemistry (Bhat & Belagali, 2020).
Antimicrobial and Antiviral Agents
Benzothiazole moieties and their derivatives have been extensively researched for their antimicrobial and antiviral capacities. Given the global challenge of multi-drug resistant pathogens and emerging health crises like the COVID-19 pandemic, benzothiazole derivatives are considered potent candidates for the development of new antimicrobial and antiviral drugs. The exploration of bioactive benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, demonstrates their potential as effective agents against a range of microorganisms and viruses. This highlights the importance of further pharmaceutical studies to ensure the safety and efficacy of these compounds for clinical application (Elamin, Abd Elaziz, & Abdallah, 2020).
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGROROPOPTXMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2479850.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)
![8-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2479856.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2479857.png)
![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)


![N-{3-methyl-5-[(Z)-2-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)vinyl]isoxazol-4-yl}acetamide](/img/structure/B2479862.png)


